molecular formula C12H19NO B2841724 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one CAS No. 1600424-41-6

1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one

Cat. No. B2841724
CAS RN: 1600424-41-6
M. Wt: 193.29
InChI Key: BNXSPRPSBLRGLU-UHFFFAOYSA-N
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Description

1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one, also known as TBP or TBPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TBPB belongs to the family of pyridine compounds and has a molecular formula of C14H20N2O.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is not fully understood, but it is believed to work by improving the charge transport properties of organic semiconductors. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB acts as a hole-transporting material by facilitating the movement of positively charged holes through the organic layer, which improves the efficiency of the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB. However, studies have shown that 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is relatively non-toxic and does not cause significant harm to living organisms. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been used in cell culture studies to investigate its effects on cell viability and proliferation, which have shown that 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB does not have a significant impact on these parameters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB in lab experiments is its high purity and stability, which makes it an ideal material for use in organic electronics. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is its high cost, which may limit its use in large-scale applications.

Future Directions

There are several future directions for research on 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the investigation of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB's potential applications in other fields of science, such as catalysis and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB and its potential effects on living organisms.

Synthesis Methods

The synthesis of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB involves the condensation reaction between 4-tert-butyl-2,6-dimethylphenol and 3,6-dihydro-2H-pyridine-1-carbaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is in the field of organic electronics. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been used as a hole-transporting material in organic solar cells, which has shown promising results in improving their efficiency and stability. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has also been used as a dopant in organic light-emitting diodes, which has led to the development of high-performance devices with low operating voltages.

properties

IUPAC Name

1-(4-tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-5-11(14)13-8-6-10(7-9-13)12(2,3)4/h5-6H,1,7-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXSPRPSBLRGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one

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